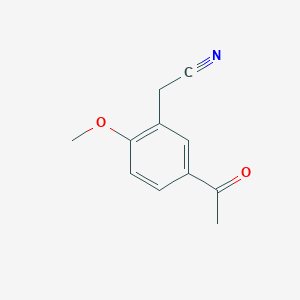

2-(5-Acetyl-2-methoxyphenyl)acetonitrile

説明

Structure

2D Structure

特性

IUPAC Name |

2-(5-acetyl-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)9-3-4-11(14-2)10(7-9)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDJSHZSNQEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368732 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403499-85-4 | |

| Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Acetyl 2 Methoxyphenyl Acetonitrile and Analogous Structures

Strategies for Directed Acetylation of Aryl Rings

The introduction of an acetyl group onto an aromatic ring is a cornerstone of organic synthesis, often pivotal in the construction of complex molecules. The regiochemical outcome of this transformation is governed by the electronic and steric properties of the substituents already present on the aryl ring.

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). organic-chemistry.org The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

While direct acylation of 2-hydroxyphenylacetonitrile presents challenges due to the presence of the phenolic hydroxyl group which can compete for the acylating agent and deactivate the catalyst, a more plausible model substrate for understanding the synthesis of 2-(5-acetyl-2-methoxyphenyl)acetonitrile is 2-methoxyphenylacetonitrile (B128560). The methoxy (B1213986) group is a strong activating group and directs electrophilic substitution primarily to the para position, and to a lesser extent, the ortho position. alexandonian.com

In a typical procedure, the aromatic substrate is treated with the acylating agent and a stoichiometric amount of a Lewis acid in an inert solvent. The deactivating nature of the resulting ketone product prevents further acylation, leading to monoacylated products. organic-chemistry.org Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), or the use of solid acid catalysts, can offer improved selectivity and milder reaction conditions. stackexchange.comresearchgate.net

Recent advancements have explored the use of amides in Friedel-Crafts reactions, which are typically not considered viable substrates. However, with the use of strong acids like trifluoromethanesulfonic acid, certain amides can be induced to form acyl cations and participate in acylation reactions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Arene | Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Forms monoacylated products due to deactivation of the product. organic-chemistry.org |

| Activated Arene | Carboxylic Acid | Trifluoromethanesulfonic Acid | "Greener" approach avoiding acyl halides. |

| Amide | Arene | Trifluoromethanesulfonic Acid | Overcomes the low reactivity of amides for acylation. nih.gov |

The methoxy group (-OCH₃) in a precursor like 2-methoxyphenylacetonitrile is a powerful ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. alexandonian.com This electronic effect significantly influences the regioselectivity of electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.

Studies on the acylation of analogous compounds like 2-methoxynaphthalene (B124790) have shown that the reaction conditions, including the choice of solvent and the nature of the acylating agent, can be tuned to favor a specific regioisomer. rsc.org For instance, in the acetylation of 2-methoxynaphthalene, the kinetically controlled product is often the 1-acetyl derivative, formed at the more reactive position adjacent to the methoxy group. However, under thermodynamic control, this can rearrange to the more stable 6-acetyl isomer. rsc.org

In the case of 2-methoxyphenylacetonitrile, the primary site of acetylation is predicted to be the position para to the methoxy group (position 5), due to a combination of strong electronic activation and reduced steric hindrance compared to the ortho positions. The use of bulky Lewis acids or acylating agents can further enhance the preference for para-substitution. The choice of solvent can also play a critical role; for example, using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been shown to provide high regioselectivity in the acylation of anisole (B1667542) derivatives. rsc.org

| Substrate | Acylating Agent | Catalyst/Conditions | Major Product |

| 2-Methoxynaphthalene | Acetic Anhydride | Zeolite Catalysts | 1-acetyl-2-methoxynaphthalene (kinetic) or 2-acetyl-6-methoxynaphthalene (B28280) (thermodynamic) rsc.org |

| Anisole | Propionic Anhydride | [CholineCl][ZnCl₂]₃, Microwave | para-Acylated product rsc.org |

| Substituted Anisoles | Acetic Anhydride | Sc(OTf)₃ | Highly regioselective acylation stackexchange.com |

Approaches for the Introduction and Modification of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is a versatile functional group that can be introduced or modified through various synthetic strategies.

Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. The reaction typically involves heating the amide with the dehydrating agent, often in the presence of a base to neutralize the acidic byproducts. The choice of reagent and conditions depends on the sensitivity of other functional groups present in the molecule. For a substrate like 2-(5-acetyl-2-methoxyphenyl)acetamide, milder conditions would be preferable to avoid side reactions involving the acetyl and methoxy groups.

Cyanoethylation, a specific type of Michael addition, typically involves the addition of a nucleophile to acrylonitrile. While this reaction is useful for introducing a -CH₂CH₂CN group, it is not directly applicable to the synthesis of an arylacetonitrile from an aromatic ring.

More relevant are cyanoalkylation reactions that can form a C-C bond between an aromatic ring and a cyanomethyl group. One such approach involves the radical 1,4-acylcyanoalkylation of alkenes, which can construct ζ-ketonitriles. rsc.org However, for the direct synthesis of arylacetonitriles, methods involving the coupling of an aryl halide with a cyanomethyl anion equivalent or the cyanation of a benzyl (B1604629) halide are more common.

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting a compound with an active methylene (B1212753) group, such as a substituted phenylacetonitrile (B145931), with an aldehyde or ketone. bhu.ac.in This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt.

For instance, a substituted benzaldehyde (B42025) can react with 2-methoxyphenylacetonitrile in the presence of a catalyst to yield an α,β-unsaturated nitrile. This approach allows for the modification of the acetonitrile scaffold by introducing new substituents. The reaction conditions can often be mild, and in some cases, can be performed under solvent-free conditions or with the use of greener catalysts. researchgate.netacgpubs.org The electronic nature of the substituents on the benzaldehyde can influence the reaction rate, with electron-withdrawing groups generally leading to higher conversions. nih.gov

| Aldehyde | Acetonitrile Derivative | Catalyst/Conditions | Product Type |

| Substituted Benzaldehydes | Malononitrile | Amino-bifunctional frameworks, room temp. | Benzylidenemalononitriles nih.gov |

| Benzaldehyde | Malononitrile | Agro-waste extract, room temp. | α,β–unsaturated benzylidene derivatives acgpubs.org |

| 4-Methoxybenzaldehyde | Phenylacetonitrile | KOH, solvent-free | Unsaturated nitrile researchgate.net |

Multi-Component Reaction Design for Complex Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient and atom-economical approach to synthesizing complex molecules. mdpi.com These reactions are highly valued for their ability to rapidly build molecular complexity from simple starting materials. mdpi.com Classical MCRs include the Strecker, Hantzsch, Biginelli, and Ugi reactions. mdpi.com

In the context of synthesizing derivatives of this compound, MCRs provide a powerful tool. For instance, a one-pot, two-stage process has been developed for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, a complex derivative of acetovanillone (B370764) (a compound structurally related to the core of the target molecule). mdpi.comresearchgate.net This reaction involves the multicomponent condensation of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net The process begins with a condensation of the components in acetonitrile, followed by an acid-catalyzed intramolecular cyclization to form the final furan (B31954) derivative. mdpi.comresearchgate.net

This strategy highlights how MCRs can be designed to construct intricate heterocyclic systems fused to the substituted phenyl ring. A hypothetical MCR for a derivative of this compound could involve a Povarov-type reaction, which combines an amine, an aldehyde, and an activated alkene to form substituted quinolines. nih.gov By using a derivative of the target compound, highly functionalized and potentially bioactive molecules could be accessed efficiently.

The table below illustrates examples of MCRs used to generate complex molecular structures, showcasing the versatility of this approach.

| MCR Type | Reactants | Product Class | Reference |

| Povarov Reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | 3H-pyrazolo[4,3-f]quinolones | mdpi.com |

| Ugi Adduct Cyclization | N-Boc-amino acid, Isocyanide, Imine | 2,5-Diketopiperazines | nih.gov |

| Five-Component Reaction | Acetylacetone, Aryl azides, Aryl aldehydes, Isatin, L-proline | Triazolyl spirooxindoles | nih.gov |

| Condensation/Cyclization | Acetovanillone, 4-Methoxyphenylglyoxal, Meldrum's acid | Substituted furylacetic acid | mdpi.comresearchgate.net |

Chemo- and Regioselective Synthetic Pathways to Substituted Phenylacetonitriles

Achieving chemo- and regioselectivity is critical when synthesizing specifically substituted phenylacetonitriles. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity controls the position at which a reaction occurs on a molecule. nih.gov

In the synthesis of substituted phenylacetonitriles, controlling the position of the cyano group and other substituents on the aromatic ring is paramount. For example, the cyanation of methylarenes can be directed to specific C(sp³)-H bonds, allowing for selective functionalization. scielo.br This approach has been used to cyanate (B1221674) biologically active molecules and drug analogues, such as the anti-inflammatory drug Celecoxib, with high selectivity. scielo.brresearchgate.net

The choice of cyanide source and reaction conditions can significantly influence the outcome. Electrophilic cyanide sources (transferring "CN+") offer a complementary strategy to traditional nucleophilic cyanide reagents (CN⁻), allowing for the cyanation of pro-nucleophiles like enolates. scielo.brresearchgate.net This reversal of reactivity expands the scope of accessible cyanated compounds. scielo.br

Similarly, arylation reactions can be highly regiospecific. The SNAr reaction of 5-aryl-4-trifluoroacetyltriazoles with activated aryl halides proceeds at elevated temperatures to afford only the 2-aryl substituted products. mdpi.com This demonstrates how electronic properties of the substrates can direct the regiochemical outcome. The table below summarizes different regioselective approaches applicable to the synthesis of substituted aromatic compounds.

| Reaction Type | Substrates | Key Reagent/Catalyst | Selectivity Outcome | Reference |

| Benzylic Cyanation | Methylarenes | TMSCN, DDQ (oxidant) | Selective C(sp³)-H cyanation | scielo.br |

| Benzylic Cyanation | Intermediate 13 | TMSBr, InCl₃ (Lewis acid) | Single diastereomer formation (89% yield) | scielo.br |

| SNAr Arylation | 5-aryl-4-trifluoroacetyltriazoles, Aryl halides | - | Regiospecific formation of 2-aryltriazoles | mdpi.com |

| Chan–Lam Arylation | 5-aryl-4-trifluoroacetyltriazoles, Boronic acids | - | Single isomer formation (up to 89% yield) | mdpi.com |

| Alkylation | 1,2,3-Triazoles | Benzyl bromide, Na₂CO₃ | Preferential formation of the 2-isomeric product | mdpi.com |

Investigation of Solvent Effects and Catalytic Systems in Optimized Syntheses

Catalytic Systems: Transition metal catalysts, particularly those based on palladium and nickel, are highly effective for cyanation reactions under mild conditions. numberanalytics.com Palladium-catalyzed cyanation of aryl halides is a robust method for introducing the nitrile group. rsc.org Various palladium complexes and ligand systems have been developed to improve efficiency and substrate scope, enabling the cyanation of even challenging substrates like aryl chlorides. rsc.org Copper-catalyzed methods have also emerged, such as the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" strategy. researchgate.net

Recent advancements focus on developing more sustainable catalytic systems. This includes the use of palladium nanoparticles supported on zinc oxide, which require no additives or ligands, and supramolecular structures like selenoxide-pillar google.comarene that can catalyze cyanation in water. rsc.org A patented method describes the synthesis of phenylacetonitrile from styrene (B11656) oxide and ammonia (B1221849) using a catalyst composed of a metal oxide on a γ-Al₂O₃ or SiO₂ carrier, achieving high conversion and yield with reduced environmental impact. google.com

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. For instance, in the hydrocyanation of coumarins, acetonitrile was found to be a compatible solvent, although it led to reduced diastereoselectivity compared to other solvents. acs.org In palladium-catalyzed cyanations, solvents like DMF are common, but there is a significant push towards greener alternatives. rsc.org Reactions have been successfully performed in water using surfactants like Triton X-100 to facilitate the reaction between organic substrates and aqueous cyanide sources. rsc.org Ionic liquids and deep eutectic solvents are also being explored as environmentally benign reaction media that can improve the efficiency of cyanation. numberanalytics.com

The following table details the impact of different catalytic systems and solvents on cyanation and related reactions.

| Catalyst System | Cyanide Source | Solvent | Key Feature/Finding | Reference |

| Pd@CS-biguanidine | K₄[Fe(CN)₆] | DMF | Excellent yields and high catalyst recyclability. | rsc.org |

| Palladium nanoparticles on ZnO | K₄[Fe(CN)₆] | DMF | No additives, ligands, or base required; high recyclability. | rsc.org |

| Palladium chloride | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ethanol | Effective for a range of aryl bromides, chlorides, and iodides. | rsc.org |

| Selenoxide-pillar google.comarene | Not specified | Water | Supramolecular catalysis in a sustainable solvent system. | |

| CuCl₂/TMEDA | - | Not specified | Highly efficient cross-coupling of aryl acetonitriles with benzyl alcohols. | researchgate.net |

| CO₂ (as catalyst) | Ammonium cyanide | Acetonitrile | Lower conversion and reduced diastereoselectivity observed. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 5 Acetyl 2 Methoxyphenyl Acetonitrile Derivatives

Analysis of Electronic Effects of Acetyl and Methoxy (B1213986) Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 2-(5-acetyl-2-methoxyphenyl)acetonitrile is significantly influenced by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the acetyl group (-COCH₃). These groups exert both inductive and resonance effects, which either donate or withdraw electron density from the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

The methoxy group is an activating group. minia.edu.eg While oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its more dominant effect is electron donation through resonance. The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring, increasing the electron density, particularly at the ortho and para positions. msu.edulibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com

Conversely, the acetyl group is a deactivating group. masterorganicchemistry.com The carbonyl carbon has a partial positive charge due to the electronegativity of the oxygen atom, and the entire group is a π-acceptor. masterorganicchemistry.com This leads to a strong electron-withdrawing effect through both induction and resonance, pulling electron density out of the aromatic ring. minia.edu.eg This decrease in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com

| Substituentunfold_more | Positionunfold_more | Inductive Effectunfold_more | Resonance Effectunfold_more | Overall Effect on Aromatic Ringunfold_more | Directing Influenceunfold_more |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | 2 | Electron-withdrawing | Electron-donating (dominant) | Activating | Ortho, Para |

| Acetyl (-COCH₃) | 5 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Electrophilic and Nucleophilic Substitution Reactions of the Phenylacetonitrile (B145931) Core

The phenylacetonitrile core of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity and feasibility of these reactions being dictated by the electronic nature of the substituents.

Electrophilic Aromatic Substitution:

As discussed, the methoxy group activates the ring towards electrophilic attack, while the acetyl group deactivates it. minia.edu.egmasterorganicchemistry.com The directing effects of both groups are cooperative, favoring substitution at the positions ortho and para to the methoxy group and meta to the acetyl group. msu.edu This leads to a high probability of electrophilic attack at positions 1 and 3. Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution reactions. miracosta.eduumkc.edu For instance, the alkylation of a similarly substituted compound, 1,4-dimethoxybenzene, proceeds to give a disubstituted product. mnstate.educhegg.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The acetyl group in this compound is an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. libretexts.org For a nucleophilic substitution to occur, the electron-withdrawing substituent should be positioned ortho or para to the leaving group to allow for resonance stabilization of the intermediate. libretexts.org

The cyanomethyl group (-CH₂CN) can also participate in nucleophilic substitution reactions. The halogen in a halogenoalkane can be replaced by a cyanide group in a nucleophilic substitution reaction to form a nitrile. chemguide.co.ukchemistrystudent.com The reaction is typically carried out by heating the halogenoalkane with a solution of sodium or potassium cyanide in ethanol. chemguide.co.ukyoutube.com The cyanide ion acts as a nucleophile, attacking the partially positive carbon atom of the carbon-halogen bond. youtube.comyoutube.com

Oxidation and Reduction Transformations of Analogous Compounds

The functional groups present in this compound suggest that its derivatives can undergo a variety of oxidation and reduction reactions. Insights into these transformations can be gained by examining analogous compounds such as acetophenone (B1666503) and anisole (B1667542) derivatives.

Oxidation:

The acetyl group's aromatic ring stabilizes the carbonyl group, making it less reactive than aliphatic ketones. studyraid.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the acetyl group can be oxidized. studyraid.com For example, the oxidation of acetophenone with bleach (sodium hypochlorite) can yield benzoic acid. truman.edu The methoxy group of an anisole derivative is generally resistant to oxidation, but the aromatic ring can be oxidized under certain conditions. For instance, the oxidation of anisole with acid bromate (B103136) has been shown to yield ortho- and para-hydroxyanisoles. ias.ac.in Anodic oxidation of anisole derivatives can lead to dearomatization and the formation of spiro compounds. chinesechemsoc.org

Reduction:

The carbonyl group of the acetyl moiety is readily reduced. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. studyraid.com For instance, the electrochemical reduction of acetophenone yields 1-phenylethanol. acs.org Catalytic hydrogenation can also be employed for this transformation. Bimetallic iron-ruthenium nanoparticles have been used to catalyze the hydrodeoxygenation of acetophenone derivatives to the corresponding alkylbenzenes. rsc.org The nitrile group can also be reduced. Depending on the reaction conditions, it can be reduced to a primary amine. The Birch reduction is a method for the partial reduction of aromatic rings, and in the case of anisole, it yields a 1,4-cyclohexadiene (B1204751) derivative. pearson.comic.ac.uk

| Functional Groupunfold_more | Transformationunfold_more | Typical Reagents/Conditionsunfold_more | Productunfold_more |

|---|---|---|---|

| Acetyl (Ketone) | Oxidation | KMnO₄, CrO₃, NaOCl | Carboxylic Acid |

| Acetyl (Ketone) | Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Secondary Alcohol |

| Aromatic Ring | Oxidation | Acid Bromate, Anodic Oxidation | Hydroxyanisoles, Spiro compounds |

| Aromatic Ring | Reduction (Birch) | Na/Li in liquid NH₃, alcohol | 1,4-Cyclohexadiene |

| Acetonitrile (B52724) (Nitrile) | Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine |

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of chemical reactions involving derivatives of this compound can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.com In contrast, under thermodynamic control, the major product is the most stable one, which is favored when the reaction is reversible and allowed to reach equilibrium. masterorganicchemistry.comstackexchange.com

Reaction conditions such as temperature, reaction time, and the nature of the solvent and base can influence whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org Generally, lower temperatures and shorter reaction times favor the kinetic product, as there may not be enough energy to overcome the activation barrier for the formation of the thermodynamic product, or for the reverse reaction to occur. stackexchange.com Higher temperatures and longer reaction times tend to favor the thermodynamic product by allowing the reaction to equilibrate and form the most stable species. stackexchange.com

In the context of electrophilic aromatic substitution on the phenylacetonitrile core, the initial site of attack by an electrophile might be determined by kinetic factors, leading to a mixture of products. If the reaction is reversible, this initial product distribution may change over time to favor the more thermodynamically stable isomer. A clear distinction between kinetic and thermodynamic control has been observed in some nucleophilic aromatic substitution reactions. rsc.orgrsc.org

Mechanistic Elucidation of Functionalization Reactions Involving the Acetonitrile Functionality

The acetonitrile functionality (-CH₂CN) is a versatile functional group that can participate in a variety of chemical transformations. researchgate.net The electron-withdrawing nature of the cyano group makes the adjacent methylene (B1212753) protons acidic, allowing for deprotonation and subsequent reaction with electrophiles. researchgate.net

Reactions at the α-Carbon:

The methylene group of the acetonitrile functionality can be functionalized through various C-H activation strategies. researchgate.net For instance, radical cyanomethylation reactions can be initiated, where the cyanomethyl radical is generated from acetonitrile and then added to alkenes or arylacrylamides to form more complex structures. researchgate.net Transition metal catalysis, such as with palladium or copper, can also be used to achieve α-arylation of the acetonitrile group. researchgate.net

Reactions of the Cyano Group:

The cyano group itself can undergo a range of reactions. It can be hydrolyzed to a carboxylic acid or an amide. careers360.comntnu.no The hydrolysis can be catalyzed by acid or base. Density functional theory (DFT) studies on the reaction of acetonitrile with hydrogen peroxide in an alkaline medium have provided mechanistic insights into amide formation. rsc.org The cyano group can also react with organometallic reagents, such as Grignard reagents, in a nucleophilic addition reaction to form ketones after hydrolysis of the intermediate imine. careers360.com Furthermore, electrochemical methods have been developed where acetonitrile can act as an amidation agent in the C-H amidation of aromatic compounds. rsc.org Mechanistic investigations have also highlighted the crucial role of acetonitrile in certain palladium-catalyzed polymerization reactions. nih.gov

Derivatization Strategies and Novel Compound Synthesis Based on 2 5 Acetyl 2 Methoxyphenyl Acetonitrile

Design and Synthesis of Novel Heterocyclic Annulated Systems

The functional groups within 2-(5-Acetyl-2-methoxyphenyl)acetonitrile are key handles for cyclization and annulation reactions, enabling the construction of numerous heterocyclic rings. These strategies are fundamental in medicinal chemistry for the development of new therapeutic agents.

The synthesis of oxadiazole rings from this compound typically requires a multi-step approach that modifies the acetonitrile (B52724) moiety. A common pathway involves the hydrolysis of the nitrile group to form the corresponding carboxylic acid, 2-(5-acetyl-2-methoxyphenyl)acetic acid. This acid can then be converted into a hydrazide, which is a key intermediate for oxadiazole synthesis.

The resulting hydrazide can undergo cyclization with various reagents to yield 1,3,4-oxadiazole (B1194373) derivatives. For instance, reaction with phosphorus oxychloride in the presence of a carboxylic acid affords 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This synthetic sequence transforms the cyanoethyl side chain of the parent molecule into a stable, five-membered aromatic heterocycle.

| Starting Material Modification | Key Intermediate | Cyclization Reagent Example | Resulting Heterocycle |

| Nitrile Hydrolysis | 2-(5-acetyl-2-methoxyphenyl)acetic acid | Hydrazine Hydrate | 2-(5-acetyl-2-methoxyphenyl)acetohydrazide |

| Hydrazide Formation | 2-(5-acetyl-2-methoxyphenyl)acetohydrazide | Phosphorus Oxychloride | 2-((5-acetyl-2-methoxyphenyl)methyl)-5-substituted-1,3,4-oxadiazole |

The active methylene (B1212753) and acetyl groups of this compound are instrumental in the synthesis of pyran and dihydropyrimidine (B8664642) systems, often through multicomponent reactions.

Pyran Systems: The synthesis of 2-amino-4H-pyran derivatives can be achieved via a one-pot, three-component reaction. growingscience.com In this approach, the active methylene group of this compound can react with an aromatic aldehyde and a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or acetylacetone) under basic catalysis. The reaction proceeds through a Michael addition followed by intramolecular cyclization and tautomerization to yield the highly functionalized pyran ring. researchgate.net

Dihydropyrimidine Systems: The Biginelli reaction and its variations provide a classic route to dihydropyrimidines (DHPMs). researchgate.netnih.gov The acetyl group of the starting material can serve as the ketone component in this three-component condensation with an aromatic aldehyde and urea (B33335) or thiourea (B124793). Under acidic conditions, these components react to form the core dihydropyrimidine scaffold, a privileged structure in medicinal chemistry. nih.gov

| Target System | Reaction Type | Key Functional Group Utilized | Example Reactants |

| Pyran | Three-component condensation | Active methylene, Nitrile | Aromatic aldehyde, Ethyl acetoacetate |

| Dihydropyrimidine | Biginelli Reaction | Acetyl group | Aromatic aldehyde, Urea/Thiourea |

Thiazole (B1198619) Derivatives: A primary route for synthesizing thiazole derivatives from this compound is the Hantzsch thiazole synthesis. nih.gov This method involves the reaction between an α-haloketone and a thioamide. The strategy commences with the α-bromination of the acetyl group on the starting compound to produce 2-bromo-1-(4-methoxy-3-(cyanomethyl)phenyl)ethan-1-one. This intermediate can then be condensed with thiourea or other thioamides to construct the thiazole ring, yielding substituted 2-aminothiazole (B372263) derivatives. ijper.org

Thiadiazole Derivatives: For the synthesis of 1,3,4-thiadiazoles, the acetyl group can be first converted into a thiosemicarbazone by reacting it with thiosemicarbazide. This intermediate can then undergo oxidative cyclization using reagents like ferric chloride or other oxidizing agents to form the 2-amino-1,3,4-thiadiazole (B1665364) ring system. nih.govnih.gov This pathway provides a direct method for incorporating the thiadiazole moiety.

| Heterocycle | Synthetic Strategy | Initial Step | Key Reagent for Cyclization |

| Thiazole | Hantzsch Synthesis | α-Halogenation of acetyl group | Thiourea or Thioamide |

| Thiadiazole | Thiosemicarbazone Cyclization | Formation of thiosemicarbazone | Oxidizing Agent (e.g., FeCl₃) |

Benzofuran (B130515) Derivatives: The synthesis of benzofuran scaffolds from this compound generally requires initial modification. A plausible route involves the demethylation of the methoxy (B1213986) group to yield a phenolic hydroxyl group. The resulting 2-(5-acetyl-2-hydroxyphenyl)acetonitrile can then undergo reactions common for benzofuran synthesis, such as condensation with α-haloketones followed by intramolecular cyclization. Alternatively, multicomponent reactions involving phenols, arylglyoxals, and Meldrum's acid have been used to construct complex benzofurans from related phenolic ketones like acetovanillone (B370764), suggesting a potential pathway. mdpi.comresearchgate.netresearchgate.net

Indole (B1671886) Derivatives: The acetyl group is a perfect handle for the Fischer indole synthesis, a robust method for creating the indole core. nih.gov This reaction involves the acid-catalyzed condensation of the ketone (in this case, the acetyl group of the title compound) with a phenylhydrazine (B124118) derivative. The reaction proceeds through a hydrazone intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to furnish the indole ring. Varying the substituted phenylhydrazine allows for the synthesis of a wide range of N-aryl and substituted indole derivatives.

Creating a benzotriazole (B28993) scaffold fused to the existing phenyl ring of this compound is a more complex, multi-step process. The synthesis of benzotriazoles typically starts from o-phenylenediamines. gsconlinepress.com Therefore, a synthetic sequence would be required to introduce two adjacent amino groups onto the aromatic ring of the starting material. This could be envisioned through a nitration reaction, followed by reduction of the nitro group to an amine. A second nitrogen functionality would then need to be introduced ortho to the first, a challenging prospect that might involve directed ortho-metalation or other advanced functionalization techniques, before the final cyclization with nitrous acid to form the triazole ring.

Condensation Reactions Leading to α-Aryl Cinnamonitriles

The active methylene group (CH₂) positioned between the phenyl ring and the nitrile group in this compound is sufficiently acidic to participate in Knoevenagel-type condensation reactions. This reactivity provides a direct and efficient method for synthesizing α-aryl cinnamonitrile (B126248) derivatives.

In this reaction, the starting material is condensed with a variety of aromatic aldehydes in the presence of a basic catalyst such as piperidine (B6355638) or sodium ethoxide. The reaction proceeds via the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α-(5-acetyl-2-methoxyphenyl)-β-arylacrylonitrile, commonly known as an α-aryl cinnamonitrile. orgsyn.org This method allows for the straightforward introduction of a second aryl group, leading to compounds with a stilbene-like core structure.

| Aldehyde Reactant | Catalyst | Product Type |

| Benzaldehyde (B42025) | Piperidine | 2-(5-acetyl-2-methoxyphenyl)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | Sodium Ethoxide | 2-(5-acetyl-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile |

| 4-Chlorobenzaldehyde | Piperidine | 2-(5-acetyl-2-methoxyphenyl)-3-(4-chlorophenyl)acrylonitrile |

| 4-Nitrobenzaldehyde | Sodium Ethoxide | 2-(5-acetyl-2-methoxyphenyl)-3-(4-nitrophenyl)acrylonitrile |

Strategies for Functional Group Interconversion and Further Elaboration

The molecular architecture of this compound presents a versatile scaffold for chemical modification, owing to the presence of three key functional groups: a reactive acetyl group, a modifiable nitrile moiety, and an activated aromatic ring. These sites offer numerous possibilities for derivatization and the synthesis of novel compounds through various functional group interconversion and elaboration strategies. The strategic manipulation of these groups allows for the construction of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

The reactivity of the acetyl and nitrile groups, in particular, allows for a wide range of chemical transformations. These include oxidation and reduction reactions, as well as carbon-carbon and carbon-heteroatom bond-forming reactions. Such transformations can be used to introduce new functionalities, extend the carbon framework, and construct heterocyclic systems.

Interconversion of the Acetyl Group

The acetyl group is a versatile handle for a variety of chemical transformations. The carbonyl carbon is electrophilic and the adjacent methyl protons are acidic, allowing for reactions at both sites.

One of the most fundamental transformations of the acetyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media. The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives through standard condensation reactions.

Conversely, the acetyl group can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. More commonly, reduction to a secondary alcohol is accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized, for instance, through esterification or etherification.

The methyl group of the acetyl moiety is amenable to condensation reactions . For example, it can undergo aldol-type condensations with aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones, also known as chalcones. These chalcone (B49325) derivatives are valuable intermediates for the synthesis of various heterocyclic compounds like pyrimidines and pyrazoles.

Modification of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into several other functionalities.

Hydrolysis of the nitrile group, typically under acidic or basic conditions, affords a carboxylic acid. This provides an alternative route to the corresponding phenylacetic acid derivative, which can be further elaborated as mentioned earlier. Partial hydrolysis to an amide can also be achieved under controlled conditions.

The reduction of the nitrile group is a common strategy to produce primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The resulting 2-(5-acetyl-2-methoxyphenyl)ethanamine is a valuable building block for the synthesis of more complex molecules, including potential bioactive compounds.

Furthermore, the nitrile group can participate in cycloaddition reactions and serve as a precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with azides can yield tetrazoles, while condensation with guanidine (B92328) can lead to the formation of aminopyrimidines.

Elaboration of the Phenylacetonitrile (B145931) Core

The methylene bridge in the phenylacetonitrile core is activated by the adjacent nitrile group, making the protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.

A notable example of this reactivity is the Knoevenagel condensation . In this reaction, the active methylene group condenses with aldehydes or ketones in the presence of a weak base to form a new carbon-carbon double bond. This reaction is a powerful tool for extending the carbon skeleton and creating substituted acrylonitriles, which are themselves versatile synthetic intermediates.

Another important reaction involving the active methylene group is the Thorpe-Ziegler reaction . This is an intramolecular condensation of a dinitrile, which can be used to synthesize cyclic ketones. While this would require prior modification of the starting material to introduce a second nitrile group, it represents a potential strategy for the construction of annulated ring systems.

Synthesis of Heterocyclic Scaffolds

The functional groups of this compound can be utilized in concert to construct a variety of heterocyclic systems, which are of significant interest in medicinal chemistry.

For instance, the acetyl group and the active methylene of the acetonitrile moiety can be exploited in the Gewald reaction . This is a multi-component reaction between a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. This reaction would provide a direct route to highly functionalized thiophene (B33073) derivatives.

Furthermore, the acetyl group can serve as a key component in the synthesis of quinazolines and pyrimidines . Condensation of the acetyl group with anthranilamide or its derivatives can lead to the formation of the quinazoline (B50416) ring system. Similarly, reaction with urea or thiourea derivatives can be employed to construct the pyrimidine (B1678525) ring.

The following table summarizes the potential derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Class |

| Acetyl Group | Oxidation | KMnO₄, H⁺ | Carboxylic Acids |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohols | |

| Condensation | Ar-CHO, base | Chalcones | |

| Nitrile Group | Hydrolysis | H⁺ or OH⁻, H₂O | Carboxylic Acids/Amides |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amines | |

| Cycloaddition | NaN₃ | Tetrazoles | |

| Methylene Group | Knoevenagel Condensation | R-CHO, base | Substituted Acrylonitriles |

| Multiple Groups | Gewald Reaction | S₈, base | 2-Aminothiophenes |

| Quinazoline Synthesis | Anthranilamide | Quinazolines | |

| Pyrimidine Synthesis | Urea/Thiourea | Pyrimidines |

Spectroscopic and Structural Elucidation of 2 5 Acetyl 2 Methoxyphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(5-acetyl-2-methoxyphenyl)acetonitrile is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring. orgchemboulder.com The presence of the acetyl and methoxy (B1213986) substituents will influence the chemical shifts and splitting patterns of these aromatic protons. The methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group would likely appear as a singlet, shifted downfield by the adjacent aromatic ring and the electron-withdrawing nitrile group. The methyl protons of the acetyl group (-COCH₃) and the methoxy group (-OCH₃) are expected to appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

| -CH₂CN | ~3.7 | Singlet |

| -COCH₃ | ~2.6 | Singlet |

Note: These are estimated values and actual experimental shifts may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the acetyl group is predicted to have the largest chemical shift, typically in the range of δ 190-200 ppm. The carbon of the nitrile group usually appears around δ 115-125 ppm. pressbooks.pub The aromatic carbons will resonate in the δ 110-160 ppm region, with their specific shifts influenced by the attached substituents. The methylene carbon and the two methyl carbons will appear at the higher field end of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 197 |

| Aromatic-C | 110 - 160 |

| C≡N | 117 |

| -OCH₃ | 56 |

| -CH₂CN | 20 |

| -COCH₃ | 27 |

Note: These are estimated values based on typical chemical shift ranges for these functional groups.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. uni.lu For a molecule like this compound, DNMR could potentially be used to study the rotational dynamics around the single bonds, for instance, the bond connecting the phenyl ring to the acetyl group or the cyanomethyl group. At different temperatures, the rate of rotation may change, leading to observable changes in the NMR spectrum, such as broadening or coalescence of signals. This can provide valuable information about the energy barriers to rotation and the preferred conformations of the molecule in solution. However, there are no specific DNMR studies available in the literature for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. The predicted monoisotopic mass of this compound (C₁₁H₁₁NO₂) is 189.07898 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this calculated mass.

Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M-H]⁻ | 188.07170 |

| [M]⁺ | 189.07843 |

Data sourced from PubChem.

Vibrational Spectroscopy (IR, FTIR) and Electronic Spectroscopy (UV-Vis) in Structural Characterization

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a strong absorption band for the nitrile (C≡N) stretching vibration around 2230-2250 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching of the acetyl group will likely appear as a strong band in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group should also be present.

Characteristic IR Absorption Bands for a Related Compound, (2-Methoxyphenyl)acetonitrile

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C≡N stretch | ~2250 |

| C-O stretch | 1000-1300 |

Note: This data is for a related compound and serves as a reference.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region due to π-π* transitions of the benzene ring. The presence of the acetyl and nitrile groups, which are conjugated with the aromatic system, may shift these absorption bands to longer wavelengths.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the purity and composition of the sample. For this compound (C₁₁H₁₁NO₂), the theoretical elemental composition can be calculated. While no specific experimental data is available in the reviewed literature, the theoretical values serve as a benchmark for experimental verification.

Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 69.83 |

| Hydrogen (H) | 5.86 |

| Nitrogen (N) | 7.40 |

Application of X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the solid-state structure of a chemical compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed three-dimensional representation of the molecule within a crystal lattice.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the examination of the crystal structure of the parent compound, phenylacetonitrile (B145931), provides valuable insights into the potential solid-state conformation and packing of its derivatives. The crystallographic data for phenylacetonitrile is available from the Cambridge Structural Database (CSD) under the deposition number 744556. nih.gov

The analysis of the crystal structure of phenylacetonitrile reveals key architectural features that are likely to be influential in the crystal packing of its substituted analogues, including this compound. The precise arrangement of molecules in the solid state is governed by a balance of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

A detailed summary of the crystallographic data for phenylacetonitrile is presented in the interactive table below. This data provides the fundamental parameters that define the crystal lattice and the asymmetric unit.

Interactive Table of Crystallographic Data for Phenylacetonitrile

| Parameter | Value |

| CCDC Number | 744556 |

| Empirical Formula | C₈H₇N |

| Formula Weight | 117.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.8589 (5) |

| b (Å) | 6.6822 (17) |

| c (Å) | 19.8289 (7) |

| α (°) | 90 |

| β (°) | 111.133 (4) |

| γ (°) | 90 |

| Volume (ų) | 2084.2 (1) |

| Z | 4 |

This table is based on the crystallographic data for phenylacetonitrile, as a representative structure for the class of compounds to which this compound belongs. Data obtained from the Cambridge Structural Database (CSD) under deposition number 744556. nih.govresearchgate.net

The definitive solid-state structure of this compound and its derivatives can only be conclusively determined through their synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Such studies would provide invaluable information on their molecular conformation and supramolecular assembly.

Computational and Theoretical Studies on 2 5 Acetyl 2 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. These methods, such as Density Functional Theory (DFT) and Ab Initio approaches, provide deep insights into molecular structure and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the electronic energy of molecules. This information is crucial for understanding a molecule's stability and its preferred shape. However, no specific studies employing DFT to determine the optimized geometry or calculate the energies of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile have been found in the surveyed literature.

Ab Initio Approaches in Reaction Pathway Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. They are instrumental in analyzing the step-by-step process of chemical reactions (reaction pathways). A search for published research yielded no articles that apply ab initio calculations to analyze the reaction pathways involving this compound.

Modeling Reaction Mechanisms and Transition States

Computational modeling is essential for identifying the high-energy transition states that govern the speed and outcome of chemical reactions. This analysis helps in understanding how a molecule transforms from reactant to product. Despite the utility of these methods, there are no available studies that model reaction mechanisms or identify the transition states for reactions involving this compound.

Investigation of Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

The surrounding solvent can significantly influence a molecule's properties and how it reacts. Continuum solvation models are computational techniques used to simulate these effects. The scientific literature lacks specific research detailing the use of these models to investigate the impact of different solvents on this compound.

Conformational Landscape Analysis and Tautomerism Studies

Molecules can often exist in different spatial arrangements, known as conformations, and may also exist as readily interconvertible isomers called tautomers. Analyzing the conformational landscape and potential tautomerism is key to understanding a molecule's behavior. No dedicated conformational or tautomerism studies for this compound were identified.

Molecular Docking Simulations for Understanding Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This is a critical tool in drug discovery for understanding potential biological activity. A review of the literature found no molecular docking simulations specifically investigating the interaction of this compound with any protein targets.

Applications of 2 5 Acetyl 2 Methoxyphenyl Acetonitrile in Broader Organic Synthesis

Acetonitrile (B52724) as a Fundamental Synthon and Reaction Medium in Synthetic Protocols

The acetonitrile moiety is a cornerstone in organic synthesis, valued for its dual role as a solvent and a reactive participant. mdpi.com Acetonitrile is a polar aprotic solvent with a high dielectric constant, making it effective at dissolving a wide range of ionic and nonpolar compounds. wikipedia.org This property makes it a popular choice for various chemical reactions, including high-performance liquid chromatography (HPLC). wikipedia.org

Beyond its function as a medium, the acetonitrile group is a valuable two-carbon building block. wikipedia.org The carbon-nitrogen triple bond and the acidity of the α-protons allow it to participate in a variety of chemical transformations. The methyl proton of acetonitrile is weakly acidic, which means it can be deprotonated to form a nucleophile. mdpi.com The nitrogen atom, with its lone pair of electrons, can also act as a nucleophile. mdpi.com Furthermore, the cleavage of the H₃C-CN bond or the H-CH₂CN bond can generate radicals (•CN or •CH₂CN), making acetonitrile a useful synthon in many organic reactions. mdpi.com In the context of 2-(5-acetyl-2-methoxyphenyl)acetonitrile, the cyanomethyl group (-CH₂CN) can be leveraged for chain extension and the introduction of a nitrogen atom.

Table 1: Properties and Synthetic Roles of the Acetonitrile Moiety

| Feature | Description | Implication in Synthesis |

|---|---|---|

| Solvent Properties | Polar aprotic, high dielectric constant (38.8) wikipedia.org | Dissolves a wide range of reactants, suitable for HPLC and cyclic voltammetry wikipedia.org |

| Synthon | Acts as a C2 building block wikipedia.org | Introduces an ethylamine (B1201723) fragment or related structures. |

| Reactivity | Acidic α-protons, nucleophilic nitrogen, can form radicals mdpi.com | Enables participation in cyanomethylation, additions, and cyclizations. mdpi.com |

| Nitrogen Source | The nitrile group is a precursor to amines and other N-heterocycles. mdpi.com | Crucial for synthesizing nitrogen-containing compounds. mdpi.com |

Utilization in the Construction of Nitrogen-Containing Organic Compounds

The nitrile group is a versatile functional group that serves as a gateway to numerous nitrogen-containing compounds. mdpi.com The transformation of the nitrile in this compound can lead to the synthesis of primary amines through reduction, amides via hydrolysis, and other nitrogenous functionalities. This makes it an important synthetic intermediate for preparing compounds containing nitrogen. mdpi.com

For instance, the reduction of the nitrile group is a standard method for producing amines, which are themselves fundamental building blocks in medicinal chemistry and materials science. Hydrolysis of the nitrile, under either acidic or basic conditions, can yield carboxylic acids or amides, respectively, further expanding the synthetic possibilities. mdpi.com The nitrogen atom of the acetonitrile can be incorporated into various structures, highlighting its role as a reliable nitrogen source in synthetic chemistry. mdpi.comoup.com

Strategic Importance as a Building Block for Diverse Heterocyclic Frameworks

Heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. The structural features of this compound make it a strategic precursor for the synthesis of various heterocyclic systems. The presence of the nitrile, the acetyl group, and the activated aromatic ring provides multiple reaction sites for cyclization reactions.

The nitrile group, in conjunction with the adjacent methylene (B1212753) group, can participate in condensation reactions with various reagents to form five- or six-membered heterocyclic rings. mdpi.com For example, reactions with hydrazines can lead to the formation of pyrazoles, while reactions with amidines can yield pyrimidines. The acetyl group on the phenyl ring can also be a key participant in cyclization strategies, potentially leading to the formation of fused heterocyclic systems like benzofurans or indoles after appropriate modifications. mdpi.comresearchgate.net The versatility of acetonitrile derivatives in synthesizing a wide array of heterocycles, including pyrrolidines, cyclobutenones, and oxadiazoles, has been well-documented. mdpi.comorientjchem.org

Intermediacy in the Synthesis of Complex Molecules and Pharmaceutical Lead Structures

Phenylacetonitrile (B145931) derivatives are common intermediates in the synthesis of pharmaceuticals. wikipedia.orggoogle.com For instance, p-methoxyphenylacetonitrile is a precursor in the synthesis of various complex molecules. orgsyn.org The structure of this compound, containing a substituted phenyl ring, suggests its potential role as an intermediate in the creation of more complex, biologically active molecules.

The various functional groups on the molecule allow for sequential modifications, building up molecular complexity step-by-step. The methoxy (B1213986) and acetyl groups on the benzene (B151609) ring can direct further electrophilic substitution reactions, and these groups themselves can be modified. For example, the acetyl group can undergo reduction, oxidation, or condensation reactions. This strategic positioning of functional groups makes this compound a valuable intermediate for constructing elaborate molecular scaffolds found in many pharmaceutical lead structures. wikipedia.org

Biological Activity and Molecular Interactions of 2 5 Acetyl 2 Methoxyphenyl Acetonitrile Derivatives Excluding Clinical Data

In Vitro Cellular and Biochemical Investigations

Derivatives structurally related to 2-(5-acetyl-2-methoxyphenyl)acetonitrile have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has focused on their ability to inhibit the growth of and induce cell death in various cancer cell lines, including colon cancer (HCT116), triple-negative breast cancer (MDA-MB-231), and estrogen receptor-positive breast cancer (MCF-7).

Novel series of thieno[2,3-b]pyridine (B153569) derivatives have demonstrated significant antiproliferative activity against both HCT-116 and MDA-MB-231 cell lines. researchgate.net Similarly, certain benzimidazole (B57391) derivatives have shown varied cytotoxic effects. For instance, some benzimidazole compounds exhibited moderate to high cytotoxic activity against MCF-7 and HCT-116 cell lines, with IC50 values indicating their potential to inhibit cancer cell proliferation. waocp.org One benzimidazole derivative, in particular, showed high cytotoxicity against MCF-7 cells with an IC50 value of 8.86±1.10 μg/mL and moderate activity against HCT-116 cells. waocp.org

Other heterocyclic systems, such as thiopyran derivatives, have also been investigated. A series of 6H-thiopyran-2,3-dicarboxylate derivatives exhibited potent, dose-dependent cytotoxic ability against both MCF-7 and HCT-15 colon cancer cells, with IC50 values in the low micromolar range (3.5 to 15 μM). nih.gov Furthermore, studies on andrographolide (B1667393) analogs, which share certain structural motifs, revealed selective antiproliferative activity. These analogs showed greater potency against HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells compared to MCF-7 cells. chemrxiv.org This suggests that the mechanism of action may be linked to specific signaling pathways, such as the Wnt/β-catenin pathway, which is prominent in colorectal cancer cell lines. chemrxiv.org

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. In studies involving sulfamethoxazole (B1682508) derivatives, compounds that exhibited promising antitumor activity against MDA-MB-231 cells were also found to induce apoptosis, as evidenced by the downregulation of the anti-apoptotic protein BCL2 and upregulation of the pro-apoptotic protein Caspase-3. researchgate.net

| Derivative Class | HCT-116 (μg/mL) | MDA-MB-231 (μM) | MCF-7 (μg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative 2 | 16.18 ± 3.85 | Not Reported | 29.29 ± 6.39 | waocp.org |

| Benzimidazole Derivative 4 | 24.08 ± 0.31 | Not Reported | 8.86 ± 1.10 | waocp.org |

| Thiopyran Derivatives | 3.5 - 15 µM* | Not Reported | 3.5 - 15 µM | nih.gov |

| Sulfamethoxazole Derivative 3e | Not Reported | 16.98 | Not Reported | researchgate.net |

| Sulfamethoxazole Derivative 6b | Not Reported | 17.33 | Not Reported | researchgate.net |

*Activity reported for HCT-15 colon cancer cell line.

The antimicrobial potential of compounds related to this compound has been explored against a range of pathogenic microbes. These investigations typically assess the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on meta-alkoxyphenylcarbamates have shown varied activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the yeast Candida albicans. nih.gov The effectiveness of these compounds was found to be dependent on their structural features, such as the length of the alkoxy side chain and the nature of substituents on the phenyl ring. nih.gov For example, some derivatives were more active against E. coli, while others showed a higher inhibitory effect against C. albicans. nih.gov

The 2,5-dimethylphenyl scaffold, a feature present in some antimicrobial agents, has been incorporated into novel thiazole (B1198619) derivatives to target multidrug-resistant pathogens. mdpi.com Certain naphthoquinone-fused thiazole derivatives demonstrated excellent activity against methicillin (B1676495) and linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium. mdpi.com Other derivatives in this class showed broad-spectrum antifungal activity against drug-resistant Candida strains. mdpi.com

Bioactive secondary metabolites from natural sources, containing compounds like diisooctyl phthalate (B1215562) and 1,2-benzenedicarboxylic acid, have also exhibited significant antimicrobial properties. An extract containing these compounds showed potent antibacterial activity, with a MIC of 7.8 µg/mL against Bacillus subtilis, and antifungal activity against Candida tropicalis (MIC 7.8 µg/mL) and Candida albicans (MIC 31.25 µg/mL). nih.gov Similarly, (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone (B1245722) derivatives were found to be active against S. aureus, E. coli, P. aeruginosa, C. albicans, and Aspergillus fumigatus. researchgate.net

| Derivative Class/Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Fungal Extract (EA) | Bacillus subtilis | 7.8 µg/mL | nih.gov |

| Fungal Extract (EA) | Candida tropicalis | 7.8 µg/mL | nih.gov |

| Fungal Extract (EA) | Candida albicans | 31.25 µg/mL | nih.gov |

| Naphthoquinone-fused thiazoles | MRSA/LR-S. aureus | Excellent Activity | mdpi.com |

| Naphthoquinone-fused thiazoles | VRE-E. faecium | Favourable Activity | mdpi.com |

Mechanistic Studies of Molecular Action

Understanding the molecular targets of these derivatives is crucial to explaining their biological effects. Research has identified several key proteins and pathways that are modulated by these compounds, including enzymes involved in inflammation and cancer.

Cyclooxygenase-2 (COX-2) Receptors: COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) often targets this enzyme. nih.govmdpi.com Molecular docking studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid can bind effectively to the COX-2 receptor. nih.gov The binding mechanism of some inhibitors does not involve the classic salt bridge with the Arg-120 residue; instead, their carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 in the active site of COX-2. researchgate.net This interaction is critical for the inhibitory action of certain drugs like aspirin, which acetylates the Ser-530 residue. researchgate.net

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Several classes of compounds, including 2-methoxyestradiol (B1684026) derivatives and 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives, have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com These agents disrupt the normal dynamics of microtubules, which are critical components of the mitotic spindle. mdpi.com Some compounds have been shown to bind to the colchicine-binding site, which is located between the α and β tubulin dimers, thereby inhibiting the assembly of microtubules. nih.govmdpi.com

Tyrosine Kinases: Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. The Src family of tyrosine kinases is often overactive in cancer. Potent inhibitors that target the peptide-binding site of the Src kinase have been discovered. nih.gov Interestingly, mechanistic studies revealed that some of these Src inhibitors also act as tubulin polymerization inhibitors, demonstrating a dual mechanism of action. nih.gov

Exposure of cancer cells to derivatives that target the microtubule network leads to a cascade of cellular events. The primary response is the disruption of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. mdpi.com

This disruption of microtubule dynamics prevents cells from progressing through the spindle assembly checkpoint, a critical control point in mitosis. mdpi.com As a consequence, cells are unable to enter anaphase and become blocked in the G2/M phase of the cell cycle. nih.gov This phenomenon, known as mitotic arrest, is a hallmark of microtubule-targeting agents. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This has been observed in various cancer cell lines treated with benzo[b]thiophene and 2-methoxyestradiol derivatives. nih.govmdpi.com Flow cytometry analysis of treated cells typically reveals a significant accumulation of the cell population in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.com

In Vivo Pharmacological Studies in Animal Models (e.g., for analgesic activity)

To validate the therapeutic potential observed in vitro, derivatives are often tested in animal models. For compounds designed to target COX-2, in vivo studies typically focus on assessing analgesic (pain-relieving) and anti-inflammatory activity.

The analgesic effects of 5-acetamido-2-hydroxy benzoic acid derivatives have been investigated in mice using standard pain models, such as the acetic acid-induced writhing test and the hot plate test. nih.govmdpi.com In the writhing test, the administration of a test compound at specific doses significantly reduced the number of abdominal constrictions induced by acetic acid, indicating peripheral analgesic activity. nih.govmdpi.com For example, one derivative reduced painful activity by 74-75% compared to the control group. nih.gov The hot plate test is used to evaluate central analgesic activity by measuring the reaction time of the animal to a heat stimulus. An increase in reaction time suggests a pain-relieving effect. Extracts containing active glycosidic compounds have also demonstrated significant analgesic potency in these models. mdpi.com These in vivo results provide crucial evidence that the molecular interactions observed in biochemical assays translate into a physiological effect in a living organism.

Structure-Activity Relationship (SAR) Studies from a Mechanistic and Design Perspective

The core structure of this compound serves as a foundational scaffold for developing various biologically active molecules. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications to a parent compound influence its biological activity. These studies provide insights into the mechanistic interactions of the molecule with its biological target and guide the design of more potent and selective derivatives.

For instance, in the development of selective serotonin (B10506) 5-HT2A receptor agonists, decorating a phenethylamine (B48288) scaffold, which shares features with the methoxyphenyl group, with lipophilic substituents at certain positions can confer increased agonist potency. This principle of modifying peripheral groups to enhance biological activity is a common strategy in drug design. Similarly, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic modifications to the aryl group led to the identification of compounds with significantly improved potency. This highlights the importance of the electronic and steric properties of substituents in determining the inhibitory activity of a molecule.

In another study focusing on 2-methoxypyridine-3-carbonitrile derivatives, the introduction of different aryl substituents was a key strategy to explore their cytotoxic activities. The assessment revealed that specific substitutions resulted in promising antiproliferative effects against several cancer cell lines. mdpi.com This demonstrates that even subtle changes to the molecular structure can lead to significant differences in biological outcomes, which is the fundamental principle of SAR.

The design of new compounds often involves a hit optimization process. For example, a high-throughput screen might identify a series of compounds with initial activity. Subsequent SAR studies then involve synthesizing and testing a range of analogs to improve potency and other desirable properties. In the case of SLACK potassium channel inhibitors, this process led to the discovery of a compound that was not only potent but also showed low clearance in metabolic stability assays, a favorable pharmacokinetic property. mdpi.com

Computational Predictive Studies of Pharmacokinetic and Toxicological Profiles (in silico ADMET analysis methodology)

In modern drug discovery, computational, or in silico, methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds before they are synthesized. This approach saves significant time and resources by identifying potentially problematic candidates early in the development process.

The in silico ADMET prediction process typically begins with the generation of a 3D model of the molecule. Various computational models and algorithms are then used to predict a range of pharmacokinetic and toxicological parameters. For example, lipophilicity, often expressed as logP, is a critical parameter that influences a drug's absorption and distribution. For a series of pseudothiohydantoin derivatives, in silico methods were used to calculate logP values, which were then compared with experimentally determined values. mdpi.com A majority of these compounds were found to have a logP value of less than 5, adhering to Lipinski's rule of five, which suggests good oral bioavailability. mdpi.com

Other important predicted properties include aqueous solubility, permeability through biological membranes (such as the Caco-2 cell line model for intestinal absorption), and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. For instance, in silico studies on pseudothiohydantoin derivatives predicted that most would not inhibit the major metabolic enzyme CYP3A4, which is a desirable characteristic to avoid drug-drug interactions. mdpi.com However, some derivatives were predicted to inhibit other CYP isoforms, such as CYP2C19 and CYP2D6, highlighting the specificity of these interactions. mdpi.com

These computational tools can also predict potential toxicity issues. The predictions are based on established relationships between chemical structures and known toxic effects. While in silico predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds for further development and for designing molecules with more favorable ADMET profiles. nih.govnih.gov

Mutagenicity Assessments of Related Chemical Analogs

Mutagenicity is the capacity of a chemical agent to cause genetic mutations. Assessing the mutagenic potential of new chemical entities is a critical step in safety evaluation. The Ames test, which uses specific strains of the bacterium Salmonella typhimurium, is a widely used method for this purpose.

These findings suggest that the presence of certain functional groups, such as nitro groups, on a core structure that includes an acetyl moiety can lead to mutagenic activity. nih.gov Such information is crucial for guiding the design of new derivatives of this compound, as it indicates that the introduction of potentially genotoxic functionalities should be avoided. The results from these types of mutagenicity assessments on analogous structures help to build a safety profile for a class of compounds and inform the selection of candidates for further development.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Achievements Pertaining to 2-(5-Acetyl-2-methoxyphenyl)acetonitrile and Its Analogs

While dedicated research on this compound itself is not extensively documented in peer-reviewed literature, significant achievements have been made in the synthesis of its structural analogs. A notable success is the development of complex heterocyclic compounds derived from structurally related precursors, such as acetovanillone (B370764) (apocynin). Acetovanillone is a natural organic compound that shares the acetyl and methoxy-substituted phenyl ring with the target molecule. mdpi.com

A key achievement is the efficient, one-pot, multicomponent reaction to synthesize 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.comresearchgate.netresearchgate.net This process demonstrates a sophisticated approach to molecular construction, combining simple, readily available precursors to create a complex molecule in a single procedure, which avoids the need for chromatographic purification. mdpi.com The reaction highlights an effective method for modifying naturally occurring compounds to generate novel derivatives with potential biological activities. mdpi.comresearchgate.net

The advantages of this synthetic protocol include the use of accessible starting materials, high atom economy, and a straightforward work-up procedure. mdpi.com This synthesis represents a significant advancement in creating diverse furylacetic acids from various phenols. mdpi.com

| Starting Materials | Reaction Type | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acetovanillone, 4-Methoxyphenylglyoxal, Meldrum's Acid | One-pot, two-stage telescoped condensation and cyclization | Preliminary condensation in acetonitrile (B52724) (MeCN) with triethylamine, followed by acid-catalyzed intramolecular cyclization | 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | 62% | mdpi.comresearchgate.net |